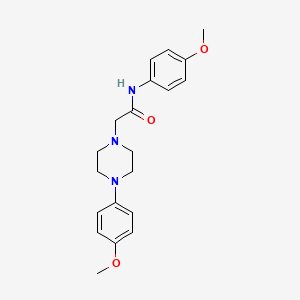

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

Description

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a piperazine ring substituted with a 4-methoxyphenyl group and an acetamide moiety linked to a second 4-methoxyphenyl group. Its molecular formula is C₂₀H₂₄N₃O₃, with a molecular weight of 354.43 g/mol.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-25-18-7-3-16(4-8-18)21-20(24)15-22-11-13-23(14-12-22)17-5-9-19(26-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTVZNUGNXDNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-19-7 | |

| Record name | N-(4-METHOXYPHENYL)-2-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the presence of a base like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the compound. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperazine Ring Modifications

N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide () :

Replacing the 4-methoxyphenyl group on the piperazine with a simple phenyl group reduces electron-donating effects. This analog has a molecular weight of 336.41 g/mol , slightly lower than the target compound. The absence of methoxy groups may decrease solubility but enhance metabolic stability due to reduced polarity .- N-(4-Methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (): Substituting the 4-methoxyphenyl group with a 4-nitrophenyl group introduces a strong electron-withdrawing nitro moiety. The nitro group may also confer redox activity, relevant in anticancer or antimicrobial applications .

Acetamide-Linked Heterocycles

- This compound (MW: 438.54 g/mol) showed an 82% yield and a high melting point (302–303°C), suggesting strong crystalline packing. Thiazole derivatives are often associated with matrix metalloproteinase (MMP) inhibitory activity .

N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (Compound 3f, ) :

The benzothiazole core with methylenedioxy substituents improves lipophilicity, which may enhance blood-brain barrier penetration. This compound exhibited a 79% yield and a melting point of 228°C , lower than thiazole analogs, likely due to reduced symmetry .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 354.43 | Not reported | Not reported | 4-Methoxyphenyl, Piperazine |

| N-(4-(4-Methoxyphenyl)thiazol-2-yl) analog (18) | 438.54 | 302–303 | 82 | Thiazole, Methoxyphenyl |

| 4-Nitrophenyl analog (21) | 370.40 | Not reported | Not reported | Nitrophenyl, Piperazine |

| Benzothiazole analog (3f) | 438.54 | 228 | 79 | Benzothiazole, Methylenedioxy |

- Spectral Data :

Biological Activity

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- CAS Number : 74852-62-3

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted anilines. The synthetic route often includes:

- Formation of the piperazine ring .

- Acetylation of the amine group.

- Substitution reactions to introduce methoxy groups on the phenyl rings.

Antidepressant Effects

Research indicates that piperazine derivatives exhibit significant antidepressant activity. In animal models, compounds similar to this compound demonstrated reduced immobility in forced swim tests, suggesting potential efficacy in treating depression .

Anticancer Properties

Studies have shown that related compounds possess anticancer properties, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range, indicating potency comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 2.3 |

| Doxorubicin | MCF-7 | 3.23 |

| Similar Piperazine Derivative | HCT-116 | 1.9 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) showing promising results .

The biological activity of this compound is thought to involve:

- Serotonin Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), contributing to its antidepressant effects.

- Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Antidepressant Efficacy : A study involving rats treated with a piperazine derivative showed a significant decrease in depressive-like behavior compared to control groups, supporting the hypothesis that these compounds can modulate neurotransmitter levels effectively .

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.